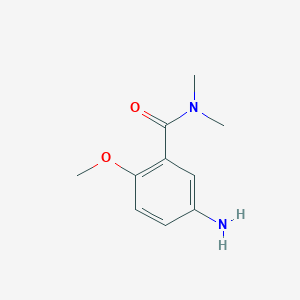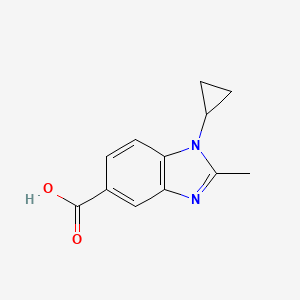![molecular formula C12H15ClN2O3 B1518983 3-[(Tert-butylcarbamoyl)amino]-4-chlorobenzoic acid CAS No. 1042774-68-4](/img/structure/B1518983.png)
3-[(Tert-butylcarbamoyl)amino]-4-chlorobenzoic acid
Descripción general
Descripción
“3-[(Tert-butylcarbamoyl)amino]-4-chlorobenzoic acid” is a chemical compound with the CAS Number: 1042774-68-4 . It has a molecular weight of 270.72 . The IUPAC name for this compound is 3-{[(tert-butylamino)carbonyl]amino}-4-chlorobenzoic acid . It is a white crystalline powder .
Molecular Structure Analysis
The InChI code for “3-[(Tert-butylcarbamoyl)amino]-4-chlorobenzoic acid” is 1S/C12H15ClN2O3/c1-12(2,3)15-11(18)14-9-6-7(10(16)17)4-5-8(9)13/h4-6H,1-3H3,(H,16,17)(H2,14,15,18) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“3-[(Tert-butylcarbamoyl)amino]-4-chlorobenzoic acid” is a white crystalline powder . It has a molecular weight of 270.72 . The storage temperature is room temperature . It is shipped at normal temperature .Aplicaciones Científicas De Investigación
Enantioselective Sensing
The synthesis of compounds like 1,8-Bis(3-tert-butyl-9-acridyl)naphthalene N, N'-dioxide from 3-tert-butylaniline and 2-chlorobenzoic acid has been reported for enantioselective fluorescence sensing of chiral amino alcohols. This C2-symmetric ligand forms a highly fluorescent scandium complex useful for enantioselective sensing, allowing accurate measurements of amino alcohols at micromolar concentrations (Liu, Pestano, & Wolf, 2008).
Postsynthetic Modification of Metal-Organic Frameworks
Research has demonstrated the postsynthetic modification of an isoreticular metal-organic framework (IRMOF-3) using a series of anhydrides and isocyanates, including tert-butyl-based asymmetric anhydrides. This process introduces a variety of functional groups into the MOF structure, demonstrating the versatility of postsynthetic modification for creating multifunctional materials (Garibay, Wang, Tanabe, & Cohen, 2009).
Asymmetric Synthesis
The use of N-tert-butanesulfinyl imines as intermediates for the asymmetric synthesis of amines showcases another application. These imines, activated by the tert-butyl group, allow for the addition of various nucleophiles and serve as a chiral directing group, facilitating the synthesis of a wide range of enantioenriched amines (Ellman, Owens, & Tang, 2002).
Luminescent Material Development
The development of luminescent materials through the modification of functional bridge ligands, like 4-tert-butylbenzoic acid, to coordinate with terbium ions illustrates the application in creating novel molecular hybrid materials. These materials, showing strong luminescence, highlight the potential for energy-efficient lighting and display technologies (Yan & Zhao, 2005).
Safety And Hazards
The safety information for “3-[(Tert-butylcarbamoyl)amino]-4-chlorobenzoic acid” includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propiedades
IUPAC Name |
3-(tert-butylcarbamoylamino)-4-chlorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O3/c1-12(2,3)15-11(18)14-9-6-7(10(16)17)4-5-8(9)13/h4-6H,1-3H3,(H,16,17)(H2,14,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYFBRYHMQGKOMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC1=C(C=CC(=C1)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Tert-butylcarbamoyl)amino]-4-chlorobenzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



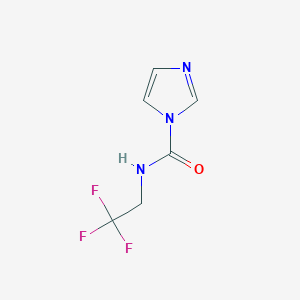
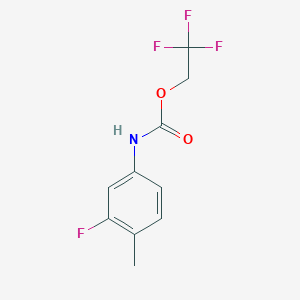
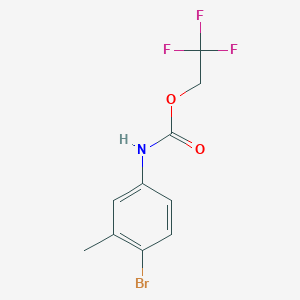
![Ethyl 3-cyano-6-(3-hydroxypropyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B1518905.png)
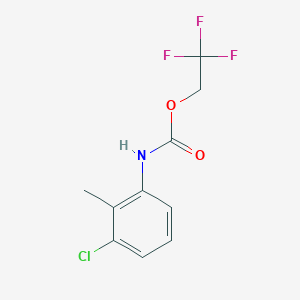
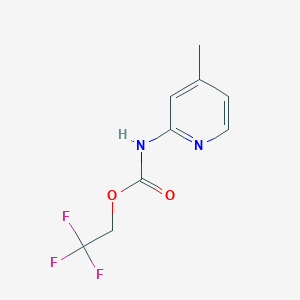

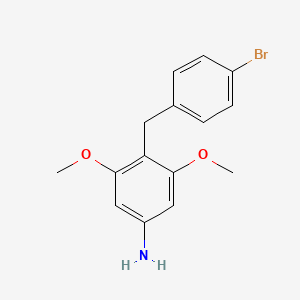

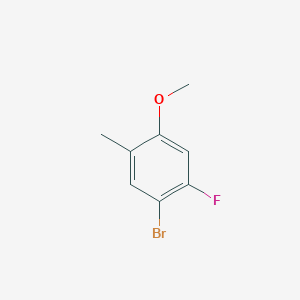
![7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B1518916.png)
![2,2,2-trifluoroethyl N-[2-(propan-2-yl)phenyl]carbamate](/img/structure/B1518918.png)
